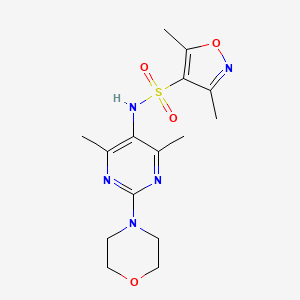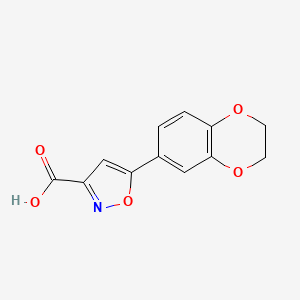
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid, also known as 5-BODCA, is a heterocyclic compound found in a variety of plants, including tobacco, and is also used as a synthetic compound in the laboratory. It is a colorless, crystalline solid that is water-soluble and has a molecular weight of 258.2 g/mol. 5-BODCA is known to have a number of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects. In addition, it has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
One study focuses on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, a molecule suitable for preparing peptidomimetics or compounds based on the triazole scaffold, which is important for developing biologically active molecules. This approach allows for the creation of triazoles active as HSP90 inhibitors, highlighting the potential for developing novel therapeutic agents (Ferrini et al., 2015).
Antimicrobial and Antifungal Activities
Another research area involves the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid, which showed good to moderate antibacterial activity against several microorganisms, though none were active against the fungal species tested. This study contributes to the search for new antimicrobial agents (Chavan & Pai, 2007).
Antioxidant Properties
Research on the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles and their antioxidant properties indicates the potential of these compounds for developing antioxidants. The study explores preparative methods and evaluates the antioxidant activity in vitro, demonstrating a methodological and application-based approach to utilizing these compounds (Dovbnya et al., 2022).
Anticancer and Antitumor Activity
A synthesis and biological evaluation of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres have been studied for their angiotensin II receptor antagonistic activities. These compounds have shown potential in vitro and in vivo, indicating their applicability in therapeutic interventions against conditions modulated by the angiotensin II receptor (Kohara et al., 1996).
Innovative Chemical Syntheses
A study on the CAN catalyzed one-pot synthesis and docking of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents represents an innovative approach to chemical synthesis, offering a one-pot, three-component synthesis method. This method not only simplifies the synthesis process but also suggests potential antifungal applications based on in vitro and docking study results (Nikalje et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Oxysterols receptor LXR-alpha and Retinoic acid receptor RXR-beta . These receptors play a crucial role in regulating gene expression and are involved in various biological processes such as lipid metabolism, inflammation, and maintenance of skin homeostasis .
Mode of Action
This binding can lead to changes in the conformation of the receptors, which can then influence the transcription of certain genes .
Biochemical Pathways
Given the targets of the compound, it can be inferred that it may influence pathways related to lipid metabolism and inflammation .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. Given its targets, it could potentially modulate gene expression related to lipid metabolism and inflammation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its ability to bind to its targets . .
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-12(15)8-6-10(18-13-8)7-1-2-9-11(5-7)17-4-3-16-9/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVSBAJCNQWULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide](/img/structure/B2824213.png)
![7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824214.png)
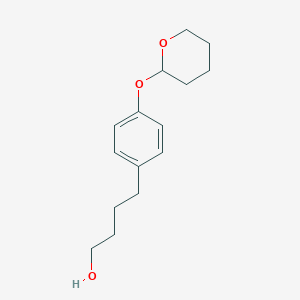
![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824216.png)

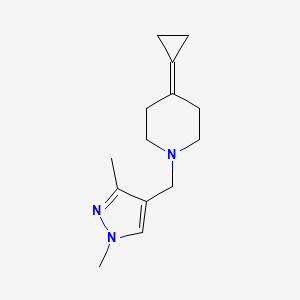
![2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2824219.png)
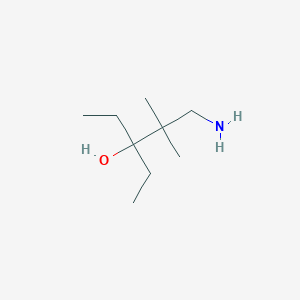
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2824224.png)

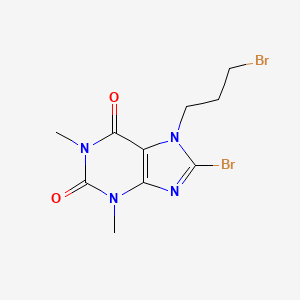
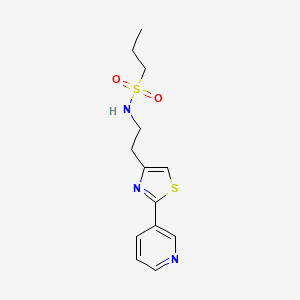
![Potassium [(3-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2824234.png)
